4'-Hydroxyphenyl Carvedilol Hydrochloride
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Overview
Description
4’-Hydroxyphenyl Carvedilol Hydrochloride is a metabolite of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . This compound is known for its potent beta-adrenergic receptor antagonistic activity, although it has weaker vasodilatory effects compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Hydroxyphenyl Carvedilol Hydrochloride is synthesized through the oxidation of carvedilol. The primary enzyme involved in this process is cytochrome P450 2D6 (CYP2D6) . The reaction conditions typically involve the use of an oxidizing agent under controlled temperature and pH to ensure the selective formation of the hydroxyphenyl derivative .
Industrial Production Methods
Industrial production of 4’-Hydroxyphenyl Carvedilol Hydrochloride involves large-scale oxidation processes using bioreactors equipped with CYP2D6 enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxyphenyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methoxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4’-Hydroxyphenyl Carvedilol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
4’-Hydroxyphenyl Carvedilol Hydrochloride exerts its effects primarily through the antagonism of beta-adrenergic receptors. It inhibits the formation of DPPH radicals in a cell-free assay, indicating its antioxidant properties . The compound is formed through the oxidation of carvedilol by CYP2D6, which is a key enzyme in its metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound with both beta and alpha-adrenergic blocking activity.
5’-Hydroxyphenyl Carvedilol: Another metabolite with similar properties but different potency.
1-Hydroxycarvedilol: A metabolite with distinct pharmacokinetic properties.
Uniqueness
4’-Hydroxyphenyl Carvedilol Hydrochloride is unique due to its potent beta-adrenergic receptor antagonistic activity and its formation through a specific metabolic pathway involving CYP2D6 . Its weaker vasodilatory activity compared to carvedilol makes it a subject of interest in the study of selective beta-blockers .
Properties
Molecular Formula |
C24H27ClN2O5 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C24H26N2O5.ClH/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20;/h2-10,13,17,25-28H,11-12,14-15H2,1H3;1H |
InChI Key |
KRKXDZQJALXTBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
Origin of Product |
United States |
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